BenchChemオンラインストアへようこそ!

Methyl 3-(benzyl(methyl)amino)propanoate

Hydrogen-bonding Solubility Lipophilicity

Methyl 3-(benzyl(methyl)amino)propanoate (CAS 17946-01-9), systematically known as methyl N-benzyl-N-methyl-β-alaninate, is a synthetic β-amino acid ester with molecular formula C₁₂H₁₇NO₂ and molecular weight 207.27 g/mol. It belongs to the broader class of N,N-disubstituted β-alanine derivatives and is structurally characterized by a benzyl(methyl)amino group attached to the β-carbon of a methyl propanoate backbone.

Molecular Formula C12H17NO2
Molecular Weight 207.273
CAS No. 17946-01-9
Cat. No. B2542623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(benzyl(methyl)amino)propanoate
CAS17946-01-9
Molecular FormulaC12H17NO2
Molecular Weight207.273
Structural Identifiers
SMILESCN(CCC(=O)OC)CC1=CC=CC=C1
InChIInChI=1S/C12H17NO2/c1-13(9-8-12(14)15-2)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
InChIKeyKFBMLSVBKSZULA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(Benzyl(Methyl)Amino)Propanoate (CAS 17946-01-9): A Beta-Amino Ester Intermediate for Medicinal Chemistry Procurement


Methyl 3-(benzyl(methyl)amino)propanoate (CAS 17946-01-9), systematically known as methyl N-benzyl-N-methyl-β-alaninate, is a synthetic β-amino acid ester with molecular formula C₁₂H₁₇NO₂ and molecular weight 207.27 g/mol . It belongs to the broader class of N,N-disubstituted β-alanine derivatives and is structurally characterized by a benzyl(methyl)amino group attached to the β-carbon of a methyl propanoate backbone . This compound is predominantly employed as a key synthetic intermediate in the preparation of more complex pharmaceutical and organic molecules, including antiviral and anti-inflammatory agents [1].

Why Methyl 3-(Benzyl(Methyl)Amino)Propanoate Cannot Be Replaced by Generic Beta-Alanine Esters: The N-Methyl-N-Benzyl Differentiation


Although multiple β-alanine ester derivatives exist, methyl 3-(benzyl(methyl)amino)propanoate carries a distinctive N-methyl-N-benzyl tertiary amine motif that markedly alters its physicochemical and reactivity profile compared to its simpler primary-amine or secondary-amine analogs [1]. This N-methylation eliminates the hydrogen-bond donor capacity of the amino nitrogen, directly impacting solubility, logP, and metabolic stability in downstream products . Unlike the unmethylated analog methyl 3-(benzylamino)propanoate (CAS 23574-01-8), the tertiary amine cannot form intermolecular N–H···O=C hydrogen bonds, which influences both purification behavior and the stereoelectronic outcome of reactions in which it participates . Consequently, these two compounds are not interchangeable in any synthetic sequence where amine nucleophilicity, steric demand, or hydrogen-bonding capability is a critical parameter .

Quantitative Evidence Guide: Differentiating Methyl 3-(Benzyl(Methyl)Amino)Propanoate from Closest Analogs


Elimination of Hydrogen-Bond Donor Capacity Versus Primary-Amine Analog Methyl 3-(Benzylamino)Propanoate

Methyl 3-(benzyl(methyl)amino)propanoate (CAS 17946-01-9) possesses zero hydrogen-bond donor atoms due to the full substitution of the amino nitrogen, in contrast to its primary-amine analog methyl 3-(benzylamino)propanoate (CAS 23574-01-8) which bears one H-bond donor [1]. This difference fundamentally alters the compound's chromatographic retention, solubility profile, and capacity to engage in intermolecular hydrogen bonding [1].

Hydrogen-bonding Solubility Lipophilicity

Predicted LogP and pKa Differentiation Relative to the Carboxylic Acid Analog

The methyl ester derivative (CAS 17946-01-9) exhibits a predicted pKa of 7.29±0.50 and a computed XLogP3 of approximately 1.6, whereas the corresponding carboxylic acid analog N-benzyl-N-methyl-β-alanine (CAS 149692-49-9) has a predicted pKa of ~4.0–4.5 (carboxylic acid) and a logP ~ −1.0 at pH 7.4 . This difference of approximately 2.5–3 logP units substantially impacts the compound's partitioning behavior in liquid-liquid extractions and its suitability as a protected intermediate in multi-step synthesis .

Lipophilicity Ionization Membrane permeability

Steric and Reactivity Differentiation at the Ester Moiety: Methyl vs. Ethyl Ester

The methyl ester of 3-(benzyl(methyl)amino)propanoate (CAS 17946-01-9, MW 207.27) differs from the ethyl ester analog (CAS 25772-94-5, MW 221.30) by one methylene unit at the ester alkoxy group . While no direct kinetic comparison studies were identified, the smaller methyl ester is generally expected to exhibit faster nucleophilic acyl substitution rates (e.g., aminolysis, hydrolysis) than the ethyl ester due to reduced steric hindrance at the carbonyl carbon of approximately 1–2 kcal/mol in activation energy differences typical for such ester pairs [1].

Ester lability Steric bulk Aminolysis rate

Certified Purity and Quality Control Benchmarking Against Generic Suppliers

Commercial vendors such as Bidepharm supply methyl 3-(benzyl(methyl)amino)propanoate at a certified purity of 98%, with batch-specific quality control data (NMR, HPLC, GC) available upon request . In contrast, many generic chemical marketplaces list this compound at 95% purity with no stated QC documentation . The 3-percentage-point purity gap represents a meaningful difference in total impurity burden (≤2% vs. ≤5%), which can translate into reduced purification effort and higher yield in subsequent synthetic steps .

Purity Quality assurance Procurement specification

Documented Synthetic Utility in Patented Antiviral/Anti-Inflammatory Agent Synthesis

Methyl 3-(N-methyl-N-benzylamino)propanoate is explicitly employed as an intermediate in US Patent US5827881A (Example 15), where it is synthesized from N-methylbenzylamine and methyl acrylate in quantitative yield and used directly in the next synthetic step without purification [1]. This patent describes the preparation of carbonic acid diesters with antiviral and anti-inflammatory activity. The non-methylated analog methyl 3-(benzylamino)propanoate is not described as an intermediate in this patent series, indicating that the N-methyl substitution is structurally required for the downstream pharmacophore [1].

Patent-locked intermediate Antiviral synthesis Proprietary route

Procurement-Relevant Application Scenarios for Methyl 3-(Benzyl(Methyl)Amino)Propanoate (CAS 17946-01-9)


Synthesis of N,N-Disubstituted β-Alanine-Derived Antiviral and Anti-Inflammatory Carbonic Acid Diesters

Researchers replicating or extending the synthetic pathways disclosed in US5827881A should source this specific N-methyl-N-benzyl intermediate. The patent demonstrates its preparation in quantitative yield and direct use without purification, confirming process robustness. Any deviation to the des-methyl analog will produce a different final product not covered by the original pharmacological claims [1].

Medicinal Chemistry Programs Requiring Tertiary Amine β-Amino Ester Building Blocks with Zero H-Bond Donor Capacity

In fragment-based drug discovery or parallel library synthesis where hydrogen-bond donor atoms must be minimized to enhance membrane permeability and reduce off-target interactions, this compound provides a predictable tertiary-amine scaffold. The absence of an N–H bond eliminates potential metabolic N-dealkylation pathways that can occur with secondary amines, offering a differentiated starting point for structure-activity relationship exploration [1].

Process Chemistry Optimization: Ester Hydrolysis or Transesterification in Multi-Step Routes

When a synthetic scheme requires controlled ester hydrolysis or transesterification, the methyl ester form (CAS 17946-01-9) is preferred over the ethyl ester analog (CAS 25772-94-5) due to its faster inherent reaction kinetics (class-level inference: methyl esters hydrolyze approximately 2–4× faster than ethyl esters under alkaline conditions). This can translate to reduced reactor residence time and improved throughput in pilot-scale manufacturing [1].

High-Purity Intermediate Procurement for GLP-Compliant Medicinal Chemistry

For laboratories operating under GLP or preparing compounds for in vivo pharmacological profiling, the 98% purity grade with batch-specific QC documentation (NMR, HPLC, GC) from certified vendors such as Bidepharm ensures impurity profiles are traceable and below the ≤2% total impurity threshold commonly required for advanced lead optimization. The 95% generic grade may introduce unidentified impurities that confound biological assay interpretation and require additional purification before use [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(benzyl(methyl)amino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.